REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][N:3]=1.O.[NH2:15][NH2:16]>C(O)C>[CH3:11][C:10]([CH3:13])([CH3:12])[CH2:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][NH2:16])=[N:3][CH:4]=1 |f:1.2|
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Name
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2-chloro-5-(2,2-dimethylpropoxy)pyridine
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Quantity
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6.2 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)OCC(C)(C)C
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Name
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|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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O.NN
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added to each portion
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Type
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CUSTOM
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Details
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Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. (200 watt) for in each case 12 h
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Duration
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12 h
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Type
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CUSTOM
|
Details
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the solvent is removed
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Type
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WASH
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Details
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the mixture is washed in each case once with saturated sodium bicarbonate solution and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The mixture is dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC(COC=1C=CC(=NC1)NN)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |